3-Butylcyclohex-2-en-1-one 3-Butylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 6301-49-1
VCID: VC7866486
InChI: InChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3
SMILES: CCCCC1=CC(=O)CCC1
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

3-Butylcyclohex-2-en-1-one

CAS No.: 6301-49-1

Cat. No.: VC7866486

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

3-Butylcyclohex-2-en-1-one - 6301-49-1

Specification

CAS No. 6301-49-1
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 3-butylcyclohex-2-en-1-one
Standard InChI InChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3
Standard InChI Key SJYRTKPGUIZRFJ-UHFFFAOYSA-N
SMILES CCCCC1=CC(=O)CCC1
Canonical SMILES CCCCC1=CC(=O)CCC1

Introduction

Chemical Identity and Structural Characteristics

3-Methyl-2-cyclohexen-1-one (C₇H₁₀O) is a bicyclic ketone characterized by a six-membered cyclohexenone ring with a methyl group at the third position. Its molecular weight is 110.15 g/mol, and it exists as a clear, slightly yellow to brown liquid with a density of 0.971 g/mL at 25°C . The compound’s structure confers a distinctive nutty, phenolic aroma, detectable at concentrations as low as 1.00% in dipropylene glycol . Key physicochemical properties include:

PropertyValueSource
Melting Point-21°C
Boiling Point199–200°C (lit.)
Refractive Indexn/a (reported as liquid)
Flash Point155°F (68°C)
LogP (Octanol-Water)1.04
Water SolubilityInsoluble

The compound’s low water solubility and moderate lipophilicity make it suitable for applications in hydrophobic matrices, such as flavor encapsulation and pheromone delivery systems .

Synthesis and Production Methods

Traditional Synthesis Pathways

MCH is synthesized via multiple routes, including:

  • Acid Hydrolysis and Decarboxylation: Starting from 4-carbetoxy derivatives, acid hydrolysis followed by decarboxylation yields MCH in high purity .

  • Oxidation of 1-Methylcyclohex-1-ene: Treatment with chromium trioxide in acetic acid oxidizes the alkene to the corresponding ketone .

  • Cyclization of 3-Carbetoxy-6-Chlorohept-5-en-2-one: Sulfuric acid-mediated cyclization forms the cyclohexenone ring .

Modern Catalytic Approaches

A regioselective synthesis using silver tetrafluoroborate (AgBF₄) in acetic acid at 110°C for 10 hours achieves an 87% yield . This method involves hydrating terminal alkynes to methyl ketones, followed by cyclization. The reaction mechanism proceeds via silver-catalyzed alkyne activation, enabling efficient formation of the α,β-unsaturated ketone .

Ecological and Industrial Applications

Pest Management in Forestry

MCH is the primary anti-aggregation pheromone of the Douglas-fir beetle. Operational deployments involve placing MCH releasers on a 12×12 m grid, reducing beetle trap catches by 70% at 1–3 m distances and 50% at 9 m . The inhibition efficacy follows the function:
Inhibition=0.790.092x0.51(R2=0.986)\text{Inhibition} = 0.79 - 0.092x^{0.51} \quad (R^2 = 0.986)
where xx is the distance from the MCH source . This nonlinear suppression pattern suggests behavioral modulation rather than simple concentration-dependent repellency .

Flavor and Fragrance Industry

MCH contributes to nutty, caramel-like flavors in food products, with taste thresholds at 50 ppm and aroma thresholds at 2.0% . It is reported in cocoa, coffee, and wild rice, enhancing sensory profiles through its phenolic and woody nuances .

Organic Synthesis

MCH serves as a precursor in natural product synthesis, including:

  • (+)-Taiwaniaquinone H: A diterpenoid with antitumor activity.

  • (ar)-Tenuifolene: An aromatic sesquiterpene isolated from Cryptomeria japonica .

  • 2-Trimethylsilyl-3-Methylcyclohexenone: A silicon-containing building block for asymmetric catalysis .

ManufacturerProduct NumberPackagingPrice
Sigma-AldrichM3910510 g$93.1
TCI ChemicalM104325 g$96
Alfa AesarA1570410 g$64.65

Pricing reflects purity levels ≥98%, with bulk purchases (50 g) costing approximately $168 .

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